3'-Bromo-5'-chloro-2'-iodoacetophenone
Description
3'-Bromo-5'-chloro-2'-hydroxyacetophenone (CAS: 59443-15-1) is a halogenated aromatic compound with the molecular formula C₈H₆BrClO₂ and a molecular weight of 249.49 g/mol . It is characterized by a hydroxyl group at the 2'-position, bromine at 3', chlorine at 5', and an acetyl moiety. Key physical properties include a melting point of 100–103°C, predicted boiling point of 297.8 ± 40.0°C, density of 1.691 ± 0.06 g/cm³, and a pKa of 8.19 ± 0.23 . This compound is synthesized via bromination of 5-chloro-2-hydroxyacetophenone in acetic acid (65%) and serves as a critical intermediate in synthesizing chroman-4-ones, flavanones, and chalcones for biochemical studies .
Properties
IUPAC Name |
1-(3-bromo-5-chloro-2-iodophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClIO/c1-4(12)6-2-5(10)3-7(9)8(6)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWJHVOPVMBJFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3'-Bromo-5'-chloro-2'-iodoacetophenone can be synthesized through the bromination of 3-chloro-2-iodoacetophenone. The reaction typically involves the use of bromine in a suitable solvent such as chloroform or acetic acid, under controlled temperature conditions . The reaction is carried out at room temperature or slightly elevated temperatures to ensure the selective bromination of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3'-Bromo-5'-chloro-2'-iodoacetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) on the phenyl ring can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Formation of substituted phenyl ethanones with different functional groups.
Oxidation Reactions: Formation of carboxylic acids.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 3'-Bromo-5'-chloro-2'-iodoacetophenone is in organic synthesis, where it serves as a versatile building block for the synthesis of more complex molecules.
Reactions Involving this compound
These reactions highlight the compound's utility in generating various derivatives that can be further functionalized.
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential therapeutic applications, particularly in the development of anti-cancer agents.
Case Studies
- Anti-Cancer Activity
- A study explored the compound's effectiveness against hematologic cancers, demonstrating its role in inhibiting cancer cell proliferation through modulation of specific signaling pathways related to PU.1 dysfunction.
- Biological Activity
- Research indicated that derivatives of this compound exhibit significant biological activity, making them candidates for drug development targeting various diseases.
Material Science
The compound is also being explored in material science for its potential use in creating functional materials with specific electronic and optical properties.
Applications in Material Science
Mechanism of Action
The mechanism of action of 3'-Bromo-5'-chloro-2'-iodoacetophenone involves its interaction with specific molecular targets. The presence of halogen atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological molecules. The compound may act as an electrophile, participating in reactions with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects: Bromine and chlorine in 3'-bromo-5'-chloro-2'-hydroxyacetophenone enhance electron-withdrawing effects, increasing acidity (pKa ~8.19) compared to methoxy- or amino-substituted analogs.
- Thermal Stability: The higher melting point (100–103°C) of the bromo-chloro-hydroxy derivative compared to 5'-fluoro-2'-hydroxyacetophenone (46–48°C) reflects stronger intermolecular halogen bonding and crystal packing .
- Biological Relevance: Iodo and bromo substituents (e.g., 2'-amino-5'-bromo-3'-iodoacetophenone) improve lipophilicity and binding affinity in bioactive chalcones .
Key Observations :
- Halogenation Efficiency: Bromination reactions (e.g., for 3'-bromo-5'-chloro-2'-hydroxyacetophenone) proceed with high yields due to the electrophilic aromatic substitution favoring halogenated acetophenones .
- Challenges with Iodo Derivatives : Iodination often requires specialized reagents (e.g., N-iodosuccinimide) and controlled conditions to avoid overhalogenation .
Biological Activity
3'-Bromo-5'-chloro-2'-iodoacetophenone is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound possesses a complex structure characterized by multiple halogen substituents. Its molecular formula is , which contributes to its unique reactivity and biological properties. The presence of bromine, chlorine, and iodine atoms enhances its interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction. This is particularly relevant in the context of drug design where enzyme inhibition is a common therapeutic strategy.
- Receptor Modulation : It may interact with various receptors, altering their activity and leading to downstream effects in cellular signaling pathways. This modulation can influence processes such as cell proliferation and apoptosis .
Biological Assays and Efficacy
Numerous studies have evaluated the efficacy of this compound in vitro and in vivo. Below is a summary of key findings from recent research:
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of halogenated acetophenones, this compound was tested against various cancer cell lines. Results indicated that the compound induced apoptosis in breast cancer cells via the mitochondrial pathway, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial activity of this compound. It was found to exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against Staphylococcus aureus .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3'-Bromo-5'-chloro-2'-iodoacetophenone, and how can purity be optimized?
- Methodology : The compound is typically synthesized via sequential halogenation. For example, bromination and chlorination of a hydroxyacetophenone precursor, followed by iodination using pyridine iodine monochloride (ICl) in ethanol under reflux conditions . Purification often involves recrystallization from ethanol or column chromatography with silica gel. Yield optimization requires careful control of reaction stoichiometry and temperature.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR identify substituent positions, though heavy atoms (Br, I) may cause signal broadening. F NMR is irrelevant here but useful for fluorinated analogs .
- FTIR : Confirms carbonyl (C=O, ~1700 cm) and C-I (~500 cm) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (CHBrClIO, ~352.3 g/mol) and isotopic patterns from Br/I .
Q. How should researchers handle stability and storage challenges for this compound?
- Methodology : Store in amber vials at 0–6°C to mitigate light sensitivity and thermal degradation. Avoid prolonged exposure to moisture, as iodine’s leaving-group propensity may lead to hydrolysis. Use inert atmospheres (N) during reactions to suppress oxidative side reactions .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Br, Cl, I) influence reactivity in cross-coupling reactions?
- Methodology : The meta- and para-halogens (Br, Cl) enhance electrophilicity at the carbonyl group, facilitating nucleophilic aromatic substitution (SNAr). Iodine’s polarizability enables participation in Ullmann or Suzuki-Miyaura couplings. Comparative studies with analogs (e.g., 3'-Bromo-5'-chloro-2'-hydroxyacetophenone) show iodine’s superior leaving-group ability in Pd-catalyzed reactions .
Q. What strategies resolve contradictions in crystallographic data caused by heavy atoms (Br, I)?
- Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement. Heavy atoms cause significant electron density perturbations; thus, high-resolution data (≤1.0 Å) and TWIN/BASF corrections are critical. Compare results with computational models (DFT) to validate bond lengths/angles .
Q. How is this compound applied in biotransformation studies?
- Methodology : The compound serves as a precursor for halogenated chalcones (e.g., 3'-bromo-5'-chloro-2'-hydroxychalcone) in fungal biotransformation assays. Researchers incubate it with Beauveria bassiana or Fusarium oxysporum to study enzymatic dehalogenation or hydroxylation pathways. LC-MS monitors metabolite profiles, while NMR elucidates structural changes .
Q. What are the challenges in regioselective halogenation for derivatives of this compound?
- Methodology : Competing halogenation at ortho/para positions arises due to directing effects. For example, iodination of 5'-bromo-2'-hydroxyacetophenone requires precise control of ICl concentration to favor 3'-substitution over competing sites. Computational modeling (e.g., Fukui indices) predicts reactive sites and guides reaction optimization .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
